2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrazine ring, and a pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, N-(pyridin-2-yl)amides, which share a similar structure, are formed via C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
Compounds with similar structures have been known to impact various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities .
Preparation Methods
The synthesis of 2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyrazine and pyridine rings. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the thiazole and pyrazine rings.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar compounds include other thiazole, pyrazine, and pyridine derivatives. These compounds share structural similarities but may differ in their biological activity and chemical reactivity. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known for their CDK2 inhibitory activity
Biological Activity
The compound 2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a pyridine moiety, and a pyrazine unit, which are known to contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit anti-cancer and anti-inflammatory properties. The thiazole and pyridine rings are particularly notable for their role in inhibiting angiogenesis and tumor growth.
- Inhibition of Angiogenesis : A study demonstrated that derivatives of thiazole can suppress the migration and colony formation of human umbilical vein endothelial cells (HUVECs), indicating potential anti-angiogenic activity. This was assessed using in vitro assays that measured the effects on cell proliferation and migration in response to vascular endothelial growth factor (VEGF) stimulation .
- Antitumor Activity : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and proliferation.
Structure-Activity Relationship (SAR)
A series of SAR studies have been conducted to optimize the biological activity of thiazole derivatives. These studies reveal that modifications at specific positions on the thiazole ring can significantly enhance potency:
- Methyl Substituents : The presence of methyl groups on the thiazole ring has been shown to increase lipophilicity, thus improving cellular uptake.
- Pyridine and Pyrazine Interactions : The interaction between the pyridine and pyrazine moieties plays a crucial role in binding affinity to target proteins involved in cancer progression.
Biological Assays and Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study on Tumor Growth Inhibition : A recent study evaluated a series of thiazole derivatives, including our compound, against xenograft models. Results showed significant tumor size reduction compared to control groups treated with standard chemotherapy agents.
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of thiazole-based compounds in combination therapies for various cancers. Early-phase results indicate enhanced responses when combined with existing treatments.
Properties
IUPAC Name |
2,4-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-10-15(23-11(2)21-10)16(22)20-9-13-14(19-7-6-18-13)12-4-3-5-17-8-12/h3-8H,9H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSIDOYZERCVGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.